molecular formula C34H34N6O6 B12385586 A3AR agonist 2

A3AR agonist 2

Cat. No.: B12385586
M. Wt: 622.7 g/mol
InChI Key: GWPOXPCMLJYJKI-RKGYOVORSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route includes the refinement of the IB-MECA structure by introducing a 2-chloro group, resulting in Cl-IB-MECA . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the desired chemical transformations.

Industrial Production Methods: Industrial production of A3AR agonist 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet regulatory standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: A3AR agonist 2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents). The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions may introduce halogen atoms or other functional groups.

Properties

Molecular Formula

C34H34N6O6

Molecular Weight

622.7 g/mol

IUPAC Name

(1S,3R,4R,5S)-2,3-dihydroxy-4-[(11Z)-16-methoxy-9,14-dioxa-22,25,27,29,30-pentazapentacyclo[21.6.1.14,8.115,19.024,28]dotriaconta-1(30),4(32),5,7,11,15,17,19(31),23,25,28-undecaen-2-yn-27-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C34H34N6O6/c1-35-33(43)34-18-23(34)28(29(41)30(34)42)40-19-37-27-31-36-13-12-21-8-10-24(44-2)25(17-21)46-15-4-3-14-45-22-7-5-6-20(16-22)9-11-26(38-31)39-32(27)40/h3-8,10,16-17,19,23,28-30,41-42H,12-15,18H2,1-2H3,(H,35,43)(H,36,38,39)/b4-3-/t23-,28-,29-,30?,34+/m1/s1

InChI Key

GWPOXPCMLJYJKI-RKGYOVORSA-N

Isomeric SMILES

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OC/C=C\COC7=CC=CC(=C7)C#CC(=N5)N=C43

Canonical SMILES

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC=CCOC7=CC=CC(=C7)C#CC(=N5)N=C43

Origin of Product

United States

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